An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2-hexanone
An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-2-hexanone
This technical guide provides a comprehensive overview of the chemical and physical properties of 6-Methoxy-2-hexanone, tailored for researchers, scientists, and professionals in drug development. This document consolidates available data on its characteristics, spectral information, and proposed methodologies for its synthesis and analysis.
Chemical and Physical Properties
6-Methoxy-2-hexanone is an organic compound classified as a ketone and an ether.[1] Its core structure consists of a six-carbon chain with a ketone functional group at the second position and a methoxy group at the sixth position.
Table 1: General and Physical Properties of 6-Methoxy-2-hexanone
| Property | Value | Source |
| CAS Number | 29006-00-6 | [2] |
| Molecular Formula | C₇H₁₄O₂ | [2] |
| Molecular Weight | 130.18 g/mol | [2] |
| IUPAC Name | 6-methoxyhexan-2-one | [2] |
| SMILES | CC(=O)CCCCOC | [1] |
| InChI | InChI=1S/C7H14O2/c1-7(8)5-3-4-6-9-2/h3-6H2,1-2H3 | [1] |
| Predicted XLogP3 | 0.4 | [2] |
| Monoisotopic Mass | 130.099379685 Da | [2] |
Spectral Data
The structural characterization of 6-Methoxy-2-hexanone is supported by various spectroscopic techniques.
Table 2: Spectral Data for 6-Methoxy-2-hexanone
| Spectroscopic Data | Key Features | Source |
| ¹³C NMR | Data available, specific shifts not detailed in search results. | [2] |
| IR (Vapor Phase) | Data available, specific absorption bands not detailed in search results. A prominent peak for the C=O stretch is expected around 1715 cm⁻¹. | [2] |
| Mass Spectrometry (GC-MS) | Top mass-to-charge ratio (m/z) peaks at 43 and 45. | [2] |
Experimental Protocols
Proposed Synthesis: Williamson Ether Synthesis
A plausible and efficient method for the synthesis of 6-Methoxy-2-hexanone is the Williamson ether synthesis, starting from the commercially available 6-Chloro-2-hexanone.
Reaction:
Materials:
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6-Chloro-2-hexanone
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Sodium methoxide (NaOCH₃)
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Anhydrous methanol (MeOH) as the solvent
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Diethyl ether
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-Chloro-2-hexanone in anhydrous methanol.
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Add a stoichiometric equivalent of sodium methoxide to the solution.
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Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the residue between diethyl ether and water.
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Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-Methoxy-2-hexanone.
Proposed Purification: Fractional Distillation
The crude product can be purified by fractional distillation under reduced pressure to obtain high-purity 6-Methoxy-2-hexanone.
Procedure:
-
Set up a fractional distillation apparatus with a vacuum source.
-
Place the crude 6-Methoxy-2-hexanone in the distillation flask.
-
Gradually reduce the pressure and heat the distillation flask.
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Collect the fraction that distills at the expected boiling point of 6-Methoxy-2-hexanone.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS):
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Objective: To determine the purity of the sample and confirm its molecular weight.
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Instrumentation: A standard GC-MS system.
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Column: A nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column, is suitable.
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Carrier Gas: Helium.
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Oven Program: A temperature gradient can be employed, for instance, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected.
-
MS Detection: Electron ionization (EI) at 70 eV is typically used.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To elucidate the chemical structure by analyzing the environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
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Solvent: Deuterated chloroform (CDCl₃) is a common solvent.
-
Procedure: Dissolve a small amount of the purified compound in the deuterated solvent and transfer it to an NMR tube. Acquire the ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Infrared (IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
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Sample Preparation: As a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a single salt plate.
-
Procedure: Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer. A strong absorption band characteristic of the ketone C=O stretch is expected around 1715 cm⁻¹.
Visualizations
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis and purification of 6-Methoxy-2-hexanone.
General Analytical Workflow
Caption: General workflow for the analytical characterization of 6-Methoxy-2-hexanone.
